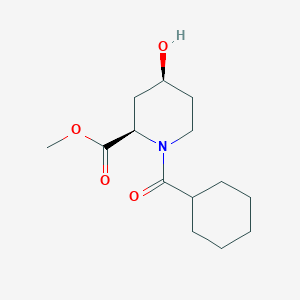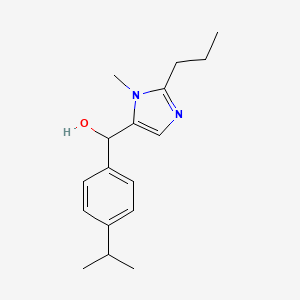![molecular formula C20H25N3O2 B3919678 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol](/img/structure/B3919678.png)
2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol
Vue d'ensemble
Description
2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol, also known as FMBP, is a novel compound with promising potential in the field of scientific research. This compound has been synthesized through a complex yet efficient method, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol involves its interaction with various molecular targets. 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. Additionally, 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol has been shown to induce the expression of p53, a tumor suppressor protein that plays a crucial role in apoptosis. Moreover, 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol has also been found to scavenge free radicals and inhibit lipid peroxidation, which contributes to its anti-oxidant properties.
Biochemical and Physiological Effects:
2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which contributes to its anti-inflammatory properties. Additionally, 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol has been found to induce apoptosis in cancer cells, which contributes to its anti-cancer properties. Moreover, 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol has been found to scavenge free radicals and inhibit lipid peroxidation, which contributes to its anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a potential target for further research. Additionally, 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol has been found to have promising potential in various scientific research applications, which makes it a valuable tool for researchers. However, 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol has some limitations for lab experiments. It is a complex compound that requires a multi-step synthesis process, which makes it challenging to obtain in large quantities. Moreover, 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol has not been extensively studied for its pharmacokinetic and pharmacodynamic properties, which may limit its clinical applications.
Orientations Futures
There are several future directions for the study of 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol. One potential direction is to study its pharmacokinetic and pharmacodynamic properties to understand its clinical applications. Additionally, further research is needed to understand the molecular targets of 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol and its mechanism of action. Moreover, 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol may have potential applications in the prevention and treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases, which warrant further investigation.
Applications De Recherche Scientifique
2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol has shown promising potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential therapeutic agent for inflammatory diseases. Additionally, 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Moreover, 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol has also been found to possess strong anti-oxidant properties, which may have implications in the prevention and treatment of oxidative stress-related diseases.
Propriétés
IUPAC Name |
2-[furan-2-ylmethyl-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]amino]butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-2-19(16-24)22(15-20-8-4-11-25-20)13-17-6-3-7-18(12-17)14-23-10-5-9-21-23/h3-12,19,24H,2,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHMQQIZKNQOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N(CC1=CC=CC(=C1)CN2C=CC=N2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-benzyl-5-{2-[2-(4-bromophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919598.png)
![5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919599.png)
![N-(tert-butyl)-2-(2-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoacetamide](/img/structure/B3919600.png)
![2-(2-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}hydrazino)-N-1-naphthyl-2-oxoacetamide](/img/structure/B3919615.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3919618.png)
![N'-[(2-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3919619.png)

![ethyl 4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(2-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B3919635.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3919646.png)
![6-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3919652.png)

![1-(cyclohexylmethyl)-3-hydroxy-3-({[(3-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B3919663.png)

